molecular formula C11H21ClN2O2 B1424093 N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236255-16-5

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1424093
M. Wt: 248.75 g/mol
InChI Key: ANKYPWRZZQQKFS-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride (THF-PCA-HCl) is an organic compound that belongs to the group of piperidinecarboxamides. It has many applications in research and laboratory experiments. THF-PCA-HCl has a variety of biochemical and physiological effects, and is used in various scientific experiments, such as cell culture studies, biochemical assays, and molecular biology studies.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study explored the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally similar to N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride. These compounds showed significant anti-acetylcholinesterase activity, with one derivative demonstrating an affinity 18,000 times greater for acetylcholinesterase than for butyrylcholinesterase. This research highlights potential applications in treating dementia and Alzheimer's disease (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Another study synthesized heterocyclic analogs of 1192U90, including structures similar to N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride, evaluating them as potential antipsychotic agents. The study found several compounds with potent in vivo activities, indicating their potential use as antipsychotic drugs (Norman et al., 1996).

Catalysts in Organic Synthesis

In the field of organic chemistry, derivatives of N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride have been used as highly enantioselective Lewis basic catalysts. These catalysts have shown high yields and enantioselectivities in the hydrosilylation of N-aryl imines (Wang et al., 2006).

PET Imaging in Medical Diagnosis

Compounds structurally similar to N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride have been developed for positron emission tomography (PET) imaging, specifically targeting receptors in the sympathetic and parasympathetic systems of the heart and lungs. This application is significant in the non-invasive diagnosis and research of various cardiovascular and pulmonary conditions (Elsinga et al., 2004).

Anticonvulsant Potential

Research on analogues of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide, which shares a similar structure with N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride, revealed potential anticonvulsant properties. These findings suggest the usefulness of such compounds in developing treatments for seizures and related neurological conditions (Ho et al., 2001).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(10-5-1-2-6-12-10)13-8-9-4-3-7-15-9;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKYPWRZZQQKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2CCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tetrahydro-2-furanylmethyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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